REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:22])[C:6]([CH3:21])([CH3:20])[C:7]1[CH2:8][CH2:9][N:10](CC2C=CC=CC=2)[CH2:11][CH:12]=1)[CH3:3].[H][H].[OH-].[Na+]>C(O)C.O.[Pd]>[CH2:2]([O:4][C:5](=[O:22])[C:6]([CH3:21])([CH3:20])[CH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)[CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
246 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
1-phenylmethyl-α,α-dimethyl-1,2,3,6-tetrahydro-4-pyridine-acetic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C=1CCN(CC1)CC1=CC=CC=C1)(C)C)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
the filtrate obtained
|
Type
|
CUSTOM
|
Details
|
was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
EXTRACTION
|
Details
|
It was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C1CCNCC1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125.3 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |